N-benzyl-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-benzyl-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a small-molecule organic compound featuring a thiazole core substituted at position 2 with a 3-chlorophenylamino group and at position 4 with an acetamide moiety. This compound belongs to the class of N-substituted 2-arylacetamides, which are structurally analogous to the lateral chain of benzylpenicillin and exhibit diverse biological roles, including antimicrobial, kinase inhibitory, and receptor-modulating activities .
Properties
IUPAC Name |
N-benzyl-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-14-7-4-8-15(9-14)21-18-22-16(12-24-18)10-17(23)20-11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPBGVBTASJOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thiazole derivatives have been reported to possess a wide range of biological activities.
Mode of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antioxidant activity. They are thought to interact with the catalytic domain of certain enzymes, potentially inhibiting their function.
Biological Activity
N-benzyl-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an amide bond, and a chlorophenyl group, which are crucial for its biological activity. The thiazole moiety is known for its role in various pharmacological effects, including anticancer and antimicrobial properties. The presence of the chlorophenyl group enhances the compound's lipophilicity, which may contribute to its bioactivity.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with thiazole rings can induce apoptosis in cancer cells through interactions with specific proteins involved in cell survival pathways. Molecular dynamics simulations suggest that these compounds primarily interact with proteins via hydrophobic contacts, which are essential for their anticancer efficacy .
2. Antimicrobial Activity
this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's activity is likely attributed to its ability to disrupt bacterial cell wall synthesis and inhibit vital enzymatic processes within the microorganisms .
3. Anti-inflammatory Effects
Thiazole derivatives have also been reported to exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses.
Anticancer Studies
A series of studies have evaluated the anticancer potential of thiazole derivatives similar to this compound:
| Compound | IC50 (µg/mL) | Cell Line | Reference |
|---|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat (leukemia) | |
| Compound 10 | 1.98 ± 1.22 | A-431 (skin cancer) | |
| N-benzyl derivative | < 10 | Various cancer lines |
These results indicate that compounds with similar structural features can exhibit significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin.
Antimicrobial Studies
The antimicrobial efficacy of this compound was assessed against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 5 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound possesses substantial antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Cancer Treatment : A study demonstrated that a thiazole derivative significantly inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent .
- Infection Management : Another study indicated that thiazole derivatives could be effective against resistant strains of bacteria, offering an alternative treatment strategy in the face of rising antibiotic resistance .
Scientific Research Applications
Introduction to N-benzyl-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide
This compound is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
This compound has been studied for its anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole-based compounds showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting a pathway for further exploration in drug development.
Antimicrobial Properties
The compound exhibits potential antimicrobial activity against a range of pathogens. Thiazole derivatives have been recognized for their ability to inhibit bacterial growth and possess antifungal properties.
Research Findings : A study published in the European Journal of Medicinal Chemistry highlighted that thiazole-containing compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The research indicated that modifications to the thiazole ring could enhance efficacy and selectivity.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds like this compound may play a role in managing inflammatory responses.
Case Study : In vitro studies have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of thiazole derivatives against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Research Insights : A publication in Neuroscience Letters reported that certain thiazole derivatives could protect neuronal cells from oxidative stress-induced damage, thereby suggesting their potential use as therapeutic agents for neurodegenerative conditions.
Summary Table of Applications
| Application | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis, inhibits proliferation | Journal of Medicinal Chemistry |
| Antimicrobial Activity | Inhibits growth of bacteria and fungi | European Journal of Medicinal Chemistry |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Various Studies |
| Neuroprotective Effects | Protects against oxidative stress | Neuroscience Letters |
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares its acetamide-thiazole backbone with several derivatives, differing primarily in substituent groups:
Key Observations :
- Chlorine Position : The meta-chloro substitution in the target compound contrasts with para-chloro in and . Meta-substitution may reduce steric hindrance, enhancing receptor binding compared to ortho- or para-substituted analogs .
- Thiazole Modifications: The 2-amino group in the target compound is absent in Mirabegron, which instead has a 2-hydroxy-phenylethyl chain critical for β3-adrenoceptor selectivity .
Physicochemical Properties
Crystallographic data from related compounds highlight trends in molecular packing and hydrogen bonding:
- Dihedral Angles : In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), the dihedral angle between the chlorofluorophenyl and naphthyl rings is 60.5°, stabilizing the crystal via N–H···O bonds. The target compound likely exhibits similar intermolecular interactions due to its planar amide group .
- Melting Points: Derivatives with dichlorophenyl groups (e.g., ) show higher melting points (~489 K) compared to mono-chloro analogs (e.g., : 421 K), attributed to enhanced halogen-mediated crystal packing .
Pharmacological and Functional Insights
- Mirabegron (): The β3-adrenergic agonist activity is linked to its 2-amino-thiazole core and hydroxy-phenylethyl side chain. The absence of these groups in the target compound suggests divergent therapeutic applications, possibly favoring kinase or antimicrobial targets .
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A representative method includes:
- Thiazole ring formation : Reacting 2-amino-5-(substituted aryl)thiazoles with chloroacetyl chloride in the presence of triethylamine in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF .
- Amide coupling : For analogous structures, reactions in polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16 hours under anhydrous conditions are critical for achieving acceptable yields (e.g., 31% for similar acetamide derivatives) .
- Key considerations : Monitoring reaction progress via TLC, optimizing stoichiometry of reagents (e.g., 1:1 molar ratio of amine to acyl chloride), and controlling temperature to minimize side reactions.
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Crystal structures of related acetamides reveal dihedral angles between aromatic rings (e.g., 60.5° between substituted benzene and naphthalene rings), validated using SHELX refinement . Hydrogen-bonding patterns (e.g., N–H···O interactions) further confirm connectivity .
- Spectroscopy : and NMR are used to verify substituent positions. For example, NMR signals for thiazole protons appear at δ 6.8–7.5 ppm, while acetamide NH protons resonate near δ 10.2 ppm .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peaks within 0.001 Da of theoretical values) .
Q. What purification techniques are recommended for intermediates and final products?
- Chromatography : Column chromatography (silica gel, CHCl/MeOH gradients) effectively isolates pure products .
- Recrystallization : Ethanol-DMF mixtures yield crystalline intermediates with >95% purity .
- TLC monitoring : R values (e.g., 0.15 in CHCl/MeOH 50:1) guide fraction collection .
Advanced Research Questions
Q. How can regioselectivity challenges during thiazole ring formation be addressed?
- Substituent effects : Electron-withdrawing groups (e.g., Cl on phenyl rings) direct cyclization to the 4-position of the thiazole. Steric hindrance from N-benzyl groups can favor 2-aminothiazole formation .
- Catalytic optimization : Fe(III) catalysts enhance selectivity in amidomethylation reactions, as demonstrated in analogous syntheses of N-(tosylmethyl)acetamides .
Q. What strategies resolve crystallographic disorder in acetamide derivatives?
- Restrained refinement : Using SHELXL, isotropic displacement parameters for disordered atoms (e.g., rotating benzyl groups) are constrained to 1.2×U of parent atoms .
- Hydrogen placement : Riding models for CH and CH protons, with N–H distances restrained to 0.86 Å during refinement .
Q. How can bioactivity be systematically evaluated for this compound?
- Target prioritization : Screen against receptors with structural similarity to mirabegron (e.g., β-adrenoceptors) using radioligand binding assays .
- In vitro models : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., IC determination) and compare to structurally related anti-cancer thiazoles .
Q. How should contradictory data between spectroscopic and crystallographic results be resolved?
- Cross-validation : Combine NMR-derived torsion angles with X-ray data to identify conformational flexibility .
- DFT calculations : Compare experimental crystallographic bond lengths/angles with optimized geometries (e.g., using Gaussian09 at B3LYP/6-31G* level) .
Q. What mechanistic insights guide the optimization of cyclization reactions in acetamide synthesis?
- Oxidative conditions : Dehydrogenative Povarov cyclization under Oxone® promotes C–N bond formation via radical intermediates, as shown in N-benzyl acetamide derivatives .
- Solvent effects : Polar solvents (e.g., NMP) stabilize transition states in SNAr reactions, improving yields in pyrimidine-acetamide couplings .
Q. How is thermal stability assessed for this compound?
- DSC/TGA : Melting points (e.g., 421 K for related crystals) and decomposition profiles are determined under nitrogen atmospheres .
- Kinetic studies : Isothermal gravimetric analysis (IGA) quantifies activation energy for thermal degradation .
Q. Can computational modeling predict intermolecular interactions in crystal packing?
- Hirshfeld surface analysis : Maps contact contributions (e.g., H···O vs. H···Cl interactions) using CrystalExplorer .
- Molecular docking : Predicts ligand-receptor binding modes for bioactivity hypotheses, leveraging crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
